N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10049906
InChI: InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15)
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)NCCOC
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10049906

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15)
Standard InChI Key XRCUYVDOWOXCRC-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)NCCOC
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NCCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide features a benzofuran core (a fused benzene and furan ring) substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-methoxyethyl chain. The molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol.

Key Structural Features:

  • Benzofuran Core: Provides aromatic stability and influences electronic properties.

  • 3-Methyl Substituent: Enhances lipophilicity and steric bulk, potentially affecting receptor binding.

  • 2-Carboxamide Group: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors .

  • 2-Methoxyethyl Chain: Introduces polarity and conformational flexibility, which may improve solubility and pharmacokinetics.

Physicochemical Properties

The compound’s properties are derived from computational models and analog comparisons:

PropertyValue
Molecular Weight247.29 g/mol
LogP (Partition Coeff.)2.1 (predicted)
SolubilityModerate in polar organic solvents (e.g., DMF, DMSO)
Melting Point145–148°C (estimated)

These properties suggest suitability for formulation in oral or injectable drug products, though experimental validation is required .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide can be inferred from analogous benzofuran derivatives described in patent literature . A typical route involves:

  • Benzofuran Core Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to form the 3-methylbenzofuran scaffold.

  • Carboxylic Acid Activation:

    • Conversion of 3-methyl-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amide Coupling:

    • Reaction of the acid chloride with 2-methoxyethylamine in the presence of a base (e.g., triethylamine) to yield the target carboxamide .

Optimization Considerations:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for the amidation step to minimize side reactions .

  • Catalysis: Use of coupling agents like HATU or EDCl improves yield and purity, as noted in triazine-linked benzofuran syntheses.

Analytical Characterization

Key techniques for confirming structure and purity include:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxy group), and δ 2.4 ppm (methyl group).

    • ¹³C NMR: Peaks corresponding to the carbonyl carbon (~165 ppm) and furan oxygen-bearing carbons (~150 ppm).

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 247.29 [M+H]⁺.

Applications in Medicinal Chemistry

Drug Discovery Prospects

The compound’s modular structure allows for derivatization at multiple positions:

  • Methoxyethyl Chain Modification: Replacing the methoxy group with halogens or amino groups could enhance blood-brain barrier penetration for CNS-targeted therapies .

  • Methyl Group Substitution: Introducing bulkier alkyl groups may improve selectivity for specific enzyme isoforms.

Comparative Analysis with Marketed Drugs

FeatureN-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamideVilazodone (Viibryd®)
Core StructureBenzofuranBenzofuran
Target Receptor5-HT₁ₐ (predicted)5-HT₁ₐ, SSRI
SolubilityModerateLow
Synthetic ComplexityIntermediateHigh

This comparison underscores its potential as a scaffold for novel psychotropic agents .

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